benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Description
This compound is a structurally complex carbamate derivative featuring a benzyl-protected amine, a guanidine group (diaminomethylideneamino), and a 4-nitroanilino substituent. Its stereochemical configuration (S,S) at key positions is critical for its biological interactions, likely influencing binding affinity and selectivity. The guanidine moiety contributes to strong hydrogen-bonding capabilities, a feature common in protease inhibitors or kinase-targeting agents .
Properties
IUPAC Name |
benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N8O7/c1-17(2)23(34-27(39)42-16-18-7-4-3-5-8-18)25(38)31-15-22(36)33-24(37)21(9-6-14-30-26(28)29)32-19-10-12-20(13-11-19)35(40)41/h3-5,7-8,10-13,17,21,23,32H,6,9,14-16H2,1-2H3,(H,31,38)(H,34,39)(H4,28,29,30)(H,33,36,37)/t21-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAMHXAMINMQBZ-GMAHTHKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60999688 | |
| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-(2-hydroxy-2-{[N~2~-(4-nitrophenyl)arginyl]imino}ethyl)-3-methylbutanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60999688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78333-16-1 | |
| Record name | Carbobenzoxyvalyl-glycyl-arginine-4-nitroanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078333161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-(2-hydroxy-2-{[N~2~-(4-nitrophenyl)arginyl]imino}ethyl)-3-methylbutanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60999688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of Cbz-val-gly-arg-p-NA is Trypsin-Like Proteases (TLPs) . TLPs are a group of enzymes that play widespread and diverse roles in a host of physiological and pathological processes, including clot dissolution, extracellular matrix remodeling, infection, angiogenesis, wound healing, and tumor invasion/metastasis.
Mode of Action
Cbz-val-gly-arg-p-NA acts as a potent, irreversible inhibitor of trypsin and TLPs. It contains an N-alkyl glycine analogue of arginine, bearing differing electrophilic leaving groups (carbamate and triazole urea), which allows it to bind to the active site of these enzymes and inhibit their function.
Biochemical Pathways
The inhibition of TLPs by Cbz-val-gly-arg-p-NA affects various biochemical pathways. For instance, TLPs are involved in the coagulation cascade and complement system. By inhibiting these enzymes, Cbz-val-gly-arg-p-NA can potentially affect these pathways and their downstream effects.
Biological Activity
Benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate is a complex organic compound with significant biological activity. Its structure suggests potential therapeutic applications, particularly in the fields of oncology and regenerative medicine.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C27H36N8O7
- Molecular Weight : 564.7 g/mol
- IUPAC Name : this compound
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its effects on cellular processes, particularly in osteoblast differentiation and potential anti-cancer properties.
Osteoblast Differentiation
Research indicates that compounds similar to benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino) have shown significant stimulation of bone morphogenetic protein (BMP) signaling pathways, which are crucial for osteoblast differentiation. A study highlighted that certain analogues induced osteoblast differentiation in vitro and significantly increased nascent bone formation in vivo at varying doses (1 mg/kg and 5 mg/kg) in rat models .
| Compound | Effect on Osteoblast Differentiation | Dosage (mg/kg) | Bone Formation Increase |
|---|---|---|---|
| Analogue 11 | Induced differentiation | 1 | 2.16-fold |
| Analogue 11 | Induced differentiation | 5 | 3.12-fold |
While extensive research is still required to elucidate the precise mechanisms by which benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino] exerts its biological effects, preliminary findings suggest it may act through:
- Inhibition of Proteosomal Activity : This compound has been noted to inhibit osteoblastic proteosomal activity, which could play a role in its osteogenic effects .
- BMP Pathway Modulation : Similar compounds have been shown to interact with BMP signaling, crucial for bone formation and repair.
Case Studies
Several case studies have documented the effects of related compounds on bone healing and cancer treatment. For instance, a study involving a related analogue demonstrated significant improvements in fracture healing rates when administered alongside traditional therapies . These findings underscore the potential therapeutic benefits of benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino].
Comparison with Similar Compounds
Key Observations :
- The guanidine group differentiates the target compound from others, enabling stronger electrostatic interactions compared to standard amides or carbamates .
- Stereochemical variations (e.g., S,S vs. R configurations in ) significantly alter molecular recognition, as seen in studies of pyrrolidinyl benzodioxanes ().
Reactivity Differences :
- The electron-withdrawing nitro group in the target compound may reduce nucleophilicity at adjacent positions compared to electron-donating groups (e.g., hydroxycarbamoyl in ), affecting regioselectivity in reactions .
- Guanidine-containing analogs (e.g., target compound) may exhibit altered stability under acidic conditions due to protonation of the guanidine moiety, as observed in related protease inhibitors .
Spectroscopic and Computational Comparisons
NMR Analysis ():
Regions of chemical shift divergence in analogs (e.g., positions 29–36 and 39–44 in ) correlate with substituent placement. For the target compound, similar NMR profiling would likely show shifts in regions proximal to the nitroanilino and guanidine groups, aiding structural elucidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
